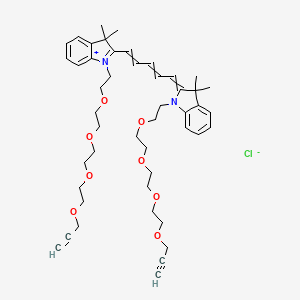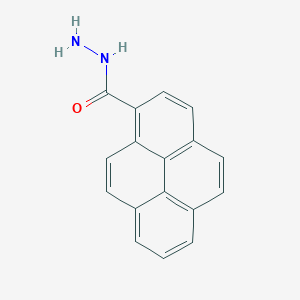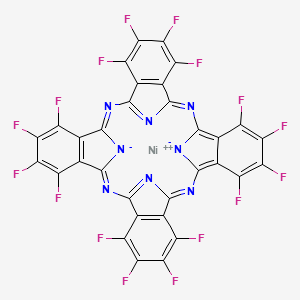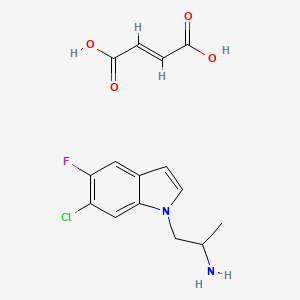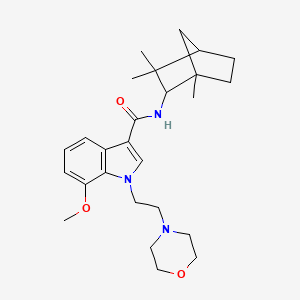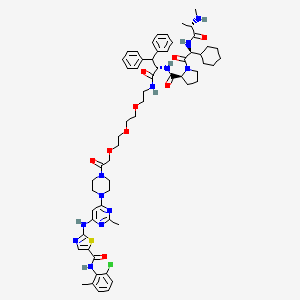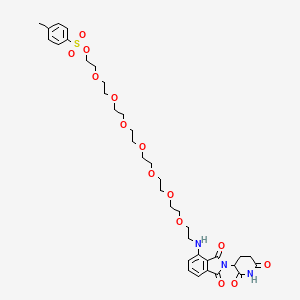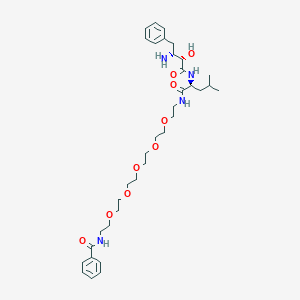
BzNH-BS
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BzNH-BS is a chemical compound that comprises two distinct ligands: methyl-bestatin (MeBS) and benzoyl-amide. These ligands are interconnected through linkers. Methyl-bestatin functions as a ligand for cellular inhibitor of apoptosis protein 1 (cIAP1), a ubiquitin ligase involved in cellular inhibition of apoptosis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BzNH-BS involves the conjugation of methyl-bestatin and benzoyl-amide through specific linkers. The detailed synthetic route and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including protection and deprotection of functional groups, coupling reactions, and purification processes.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing automated reactors and purification systems to ensure high yield and purity. The exact methods are proprietary and tailored to optimize production efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
BzNH-BS undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation and may include specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound.
Applications De Recherche Scientifique
BzNH-BS has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of apoptosis processes.
Biology: Investigated for its role in cellular signaling pathways and protein interactions.
Medicine: Explored for potential therapeutic applications in cancer treatment due to its ability to inhibit cIAP1.
Industry: Utilized in the development of new chemical entities and drug discovery programs
Mécanisme D'action
BzNH-BS exerts its effects by binding to cIAP1, a ubiquitin ligase involved in the inhibition of apoptosis. This binding disrupts the normal function of cIAP1, leading to the induction of apoptosis in cancer cells. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling cascades that regulate cell survival and death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl-bestatin (MeBS): A ligand for cIAP1, similar to BzNH-BS but without the benzoyl-amide component.
Benzoyl-amide: A component of this compound, but not conjugated with methyl-bestatin.
Other cIAP1 Inhibitors: Compounds that target cIAP1 but may have different structures and mechanisms of action
Uniqueness
This compound is unique due to its dual-ligand structure, which allows it to effectively inhibit cIAP1 and induce apoptosis in cancer cells. This dual-ligand approach provides a distinct advantage over single-ligand inhibitors by enhancing binding affinity and specificity.
Propriétés
Formule moléculaire |
C35H54N4O9 |
|---|---|
Poids moléculaire |
674.8 g/mol |
Nom IUPAC |
N-[2-[2-[2-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]benzamide |
InChI |
InChI=1S/C35H54N4O9/c1-27(2)25-31(39-35(43)32(40)30(36)26-28-9-5-3-6-10-28)34(42)38-14-16-45-18-20-47-22-24-48-23-21-46-19-17-44-15-13-37-33(41)29-11-7-4-8-12-29/h3-12,27,30-32,40H,13-26,36H2,1-2H3,(H,37,41)(H,38,42)(H,39,43)/t30-,31+,32+/m1/s1 |
Clé InChI |
VJPDUUIEFZFXNO-RTOKGZNSSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)NCCOCCOCCOCCOCCOCCNC(=O)C1=CC=CC=C1)NC(=O)[C@H]([C@@H](CC2=CC=CC=C2)N)O |
SMILES canonique |
CC(C)CC(C(=O)NCCOCCOCCOCCOCCOCCNC(=O)C1=CC=CC=C1)NC(=O)C(C(CC2=CC=CC=C2)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B15073357.png)
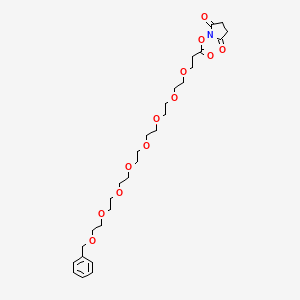
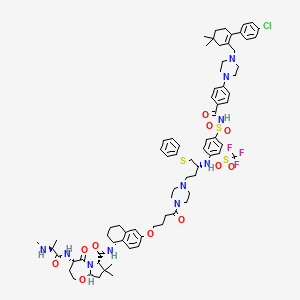
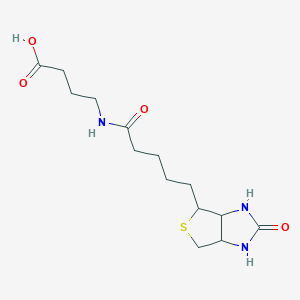
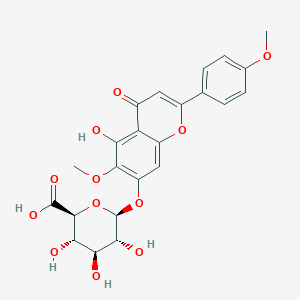
![[(8S,9S,10E,12S,13R,14S,16R)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride](/img/structure/B15073388.png)
